molecular formula C15H18N2O B5152253 N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No. B5152253
M. Wt: 242.32 g/mol
InChI Key: LZCVYJZYDMKSKP-UHFFFAOYSA-N
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Description

N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide, also known as MTCAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTCAA is a derivative of carbazole, a heterocyclic compound that has been found to possess a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. In

Scientific Research Applications

1. Photovoltaic Efficiency and Ligand-Protein Interactions

N-(6-methyl-2-pyridyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, a related compound, has been explored for its potential in photovoltaic applications. Studies suggest good light harvesting efficiency and free energy of electron injection, making it a candidate for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) indicate potential ligand-protein interactions that could be relevant in drug design (Mary et al., 2020).

2. Antimicrobial Activity and Cytotoxicity

Derivatives of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide have been synthesized and evaluated for antimicrobial activity and cytotoxicity. Specific derivatives exhibited notable antimicrobial activity against various bacterial strains and fungi, and also showed varying levels of cytotoxic effects on NIH/3T3 cells (Kaplancıklı et al., 2012).

3. Claisen—Eschenmoser Reaction Studies

The Claisen—Eschenmoser reaction involving derivatives of 2,3,4,9-tetrahydro-1H-carbazole was studied, leading to the synthesis of various acetamides. This research provides insights into synthetic routes and mechanisms for creating new carbazole compounds, which could have implications in material science and pharmaceuticals (Mukhanova et al., 2007).

4. Non-linear Optical Material Potential

In a study involving the synthesis of new thiazole derivatives, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were investigated for their potential as non-linear optical materials. These compounds showed significant results in various spectroscopic analyses, indicating their potential application in optical technologies (Evren et al., 2019).

5. Anticonvulsant Activity Evaluation

In an evaluation of the anticonvulsant activity of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives, it was found that the compounds did not exhibit significant anticonvulsant activity in a PTZ-induced seizures model in mice. However, this research contributes to the understanding of the pharmacophore role of the cyclic amide fragment in anticonvulsant activity (El Kayal et al., 2022).

properties

IUPAC Name

N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-9-6-7-13-12(8-9)11-4-3-5-14(15(11)17-13)16-10(2)18/h6-8,14,17H,3-5H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCVYJZYDMKSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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